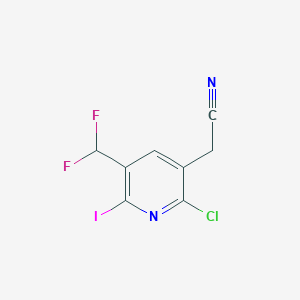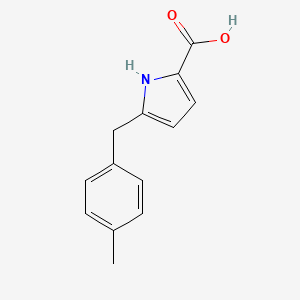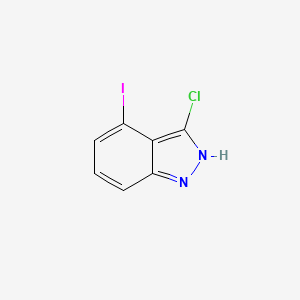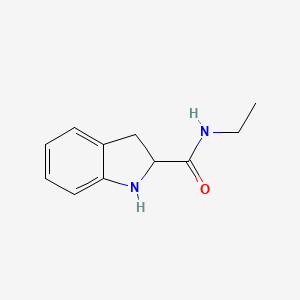
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring, along with an acetonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of 2-chloro-5-iodopyridine with a difluoromethylated boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors involved in specific biochemical pathways, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-(difluoromethyl)benzoic acid: This compound shares the difluoromethyl and chlorine substituents but differs in the presence of a benzoic acid group instead of an acetonitrile group.
2-Chloro-5-iodopyridine: This compound is a precursor in the synthesis of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile and shares the chlorine and iodine substituents.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and iodine groups in the pyridine ring is relatively rare, making this compound valuable for specific applications in research and industry.
特性
分子式 |
C8H4ClF2IN2 |
|---|---|
分子量 |
328.48 g/mol |
IUPAC名 |
2-[2-chloro-5-(difluoromethyl)-6-iodopyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H4ClF2IN2/c9-6-4(1-2-13)3-5(7(10)11)8(12)14-6/h3,7H,1H2 |
InChIキー |
SPPFGXHRHRBQLZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1C(F)F)I)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)




![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)



